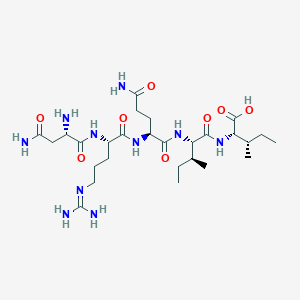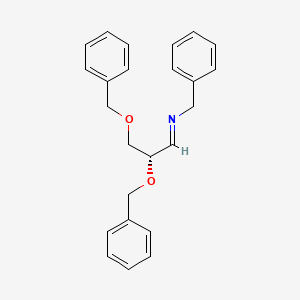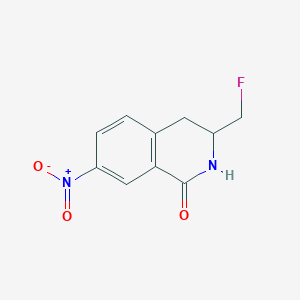
N,N'-Bis(2-hydroxyethyl)phosphorodiamidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid: is a chemical compound with the molecular formula C4H13N2O4P. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyethyl groups attached to a phosphorodiamidic acid core, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid typically involves the reaction of phosphorodiamidic chloride with ethanolamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction proceeds through nucleophilic substitution, where the chloride groups are replaced by hydroxyethyl groups, resulting in the formation of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid .
Industrial Production Methods: In industrial settings, the production of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as crystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyethyl groups and the phosphorodiamidic core.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid, as well as substituted compounds with different functional groups attached to the hydroxyethyl moieties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid is used as a reagent for the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is utilized for its potential as a chelating agent and its ability to interact with biomolecules. It is used in studies involving enzyme inhibition and protein modification .
Medicine: N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid has shown promise in medicinal chemistry as a potential drug candidate. Its derivatives are being investigated for their therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial products .
Wirkmechanismus
The mechanism of action of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl groups facilitate binding to active sites, leading to inhibition or modification of enzymatic activity. The phosphorodiamidic core plays a crucial role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound is similar in structure but contains four hydroxyethyl groups attached to an ethylenediamine core.
N,N’-Bis(2-chloroethyl)phosphorodiamidic acid: This compound has chloroethyl groups instead of hydroxyethyl groups, leading to different chemical properties and reactivity.
Uniqueness: N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid is unique due to its specific combination of hydroxyethyl groups and phosphorodiamidic core, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
168286-82-6 |
|---|---|
Molekularformel |
C4H13N2O4P |
Molekulargewicht |
184.13 g/mol |
IUPAC-Name |
bis(2-hydroxyethylamino)phosphinic acid |
InChI |
InChI=1S/C4H13N2O4P/c7-3-1-5-11(9,10)6-2-4-8/h7-8H,1-4H2,(H3,5,6,9,10) |
InChI-Schlüssel |
OLWOOMNINOXPPC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NP(=O)(NCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


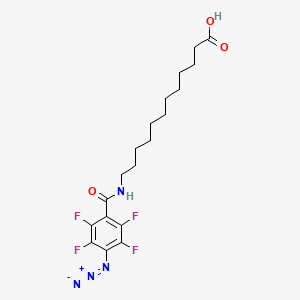
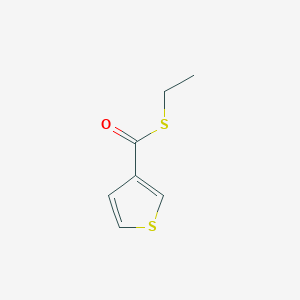
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
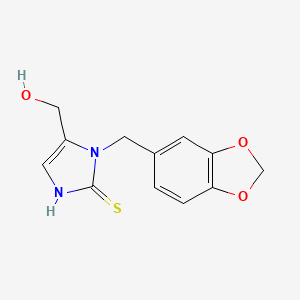
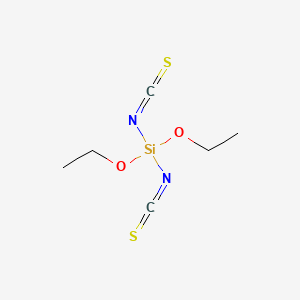
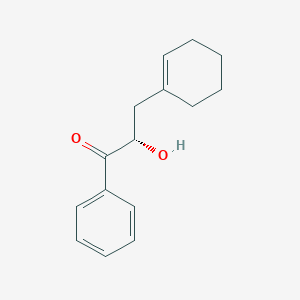
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
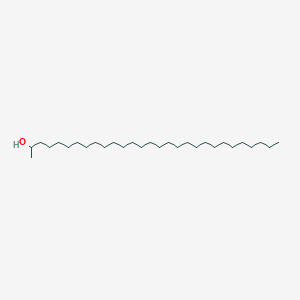
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
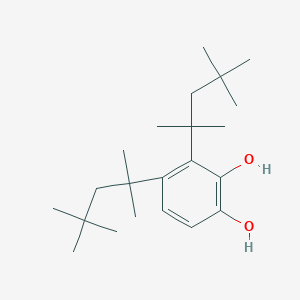
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
